molecular formula C19H22N2O2 B6034912 N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide

カタログ番号 B6034912
分子量: 310.4 g/mol
InChIキー: MRFOJOILNXNTKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, commonly known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key regulator of cellular processes such as proliferation, differentiation, and survival. LY294002 has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and neurological disorders.

作用機序

LY294002 inhibits N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide by binding to its ATP-binding site, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell proliferation and survival.
Biochemical and Physiological Effects:
LY294002 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In addition, LY294002 has been shown to have neuroprotective effects in models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of LY294002 is its high selectivity for N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide, which allows for specific inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling without affecting other signaling pathways. However, LY294002 has a relatively short half-life and can be rapidly metabolized in vivo, which may limit its effectiveness in certain experimental settings.

将来の方向性

1. Combination therapy: LY294002 has been shown to enhance the efficacy of other anticancer agents in preclinical studies. Further investigation is needed to determine the optimal combination therapy for different types of cancer.
2. Targeted drug delivery: The short half-life of LY294002 can be overcome by developing targeted drug delivery systems that can deliver the drug directly to the site of action.
3. Development of more potent inhibitors: There is a need for the development of more potent and selective N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibitors with improved pharmacokinetic properties.
4. Investigation of alternative targets: The inhibition of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling can have off-target effects. Further investigation is needed to identify alternative targets for therapeutic intervention in diseases where N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling is dysregulated.

合成法

LY294002 can be synthesized through a multi-step process involving the reaction of 4-isopropylbenzoyl chloride with 3-aminoacetophenone, followed by acetylation and methylation. The final product is obtained through a coupling reaction with 3-nitro-4-(aminomethyl)benzoic acid.

科学的研究の応用

LY294002 has been widely used in scientific research to study the role of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide signaling in various cellular processes. It has also been used to investigate the therapeutic potential of N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide inhibition in various diseases.

特性

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)20-17-6-5-7-18(12-17)21(4)14(3)22/h5-13H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOJOILNXNTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。